molecular formula C10H10FNO2 B2441443 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1279815-43-8

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B2441443
CAS No.: 1279815-43-8
M. Wt: 195.193
InChI Key: NSKKYZNDHDTLSJ-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. The molecular formula of this compound is C10H10FNO2, and it has a molecular weight of 195.19 g/mol .

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

Safety and Hazards

The compound is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye and skin contact, and seeking medical advice if irritation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the fluorination of a suitable tetrahydroisoquinoline precursor. One common method is the electrophilic fluorination of 1,2,3,4-tetrahydroisoquinoline derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes the formation of the tetrahydroisoquinoline core, followed by selective fluorination and carboxylation reactions. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and non-fluorinated isoquinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline
  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Comparison: Compared to its analogs, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom increases the compound’s electronegativity, enhancing its reactivity and binding affinity to biological targets. This makes it a valuable compound for developing drugs with improved efficacy and selectivity .

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKKYZNDHDTLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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